molecular formula C16H20ClNO2 B570611 N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride CAS No. 120606-08-8

N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride

Cat. No.: B570611
CAS No.: 120606-08-8
M. Wt: 293.791
InChI Key: LPPGMNZKTILZQO-UHFFFAOYSA-N
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Description

N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride (CAS 120606-08-8) is a significant chemical intermediate in advanced pharmaceutical synthesis . Its primary research application is in the preparation of Carvedilol, a non-selective beta-blocker and alpha-1 blocker used to treat cardiovascular conditions like heart failure and hypertension . In this synthetic pathway, the benzyl group acts as a protective group for the amine functionality, which is a critical strategic step to prevent the formation of bis-impurities and ensure a high-purity final product . The compound itself is a white to off-white crystalline powder and can be analyzed using reverse-phase (RP) HPLC methods, making it suitable for quality control in a research setting . This compound is offered for scientific and industrial research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-benzyl-2-(2-methoxyphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H19NO2.ClH/c1-18-15-9-5-6-10-16(15)19-12-11-17-13-14-7-3-2-4-8-14;/h2-10,17H,11-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPGMNZKTILZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00152932
Record name N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride
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Molecular Weight

293.79 g/mol
Source PubChem
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CAS No.

120606-08-8
Record name Benzenemethanamine, N-[2-(2-methoxyphenoxy)ethyl]-, hydrochloride (1:1)
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Record name N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride
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Record name N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride
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Record name Benzyl-N-(2-(2-methoxy-phenoxy)-ethyl)amine hydrochloride
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Record name Benzenemethanamine, N-[2-(2-methoxyphenoxy)ethyl]-, hydrochloride (1:1)
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Record name N-BENZYL-2-(2-METHOXYPHENOXY)ETHANAMINE HYDROCHLORIDE
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Preparation Methods

Epoxide Ring-Opening with N-Benzylamine Derivatives

A widely documented method involves reacting 4-(oxiranylmethoxy)-9H-carbazole with N-benzyl-2-(2-methoxyphenoxy)ethanamine in the presence of acetic acid and dimethoxyethane. The reaction proceeds at 70–75°C for 24 hours, followed by hydrogenation using a palladium-on-carbon (Pd/C) catalyst to remove the benzyl protecting group. Post-hydrogenation, the product is purified via recrystallization from ethyl acetate, achieving a final yield of 75% and purity >99%. This method emphasizes the critical role of temperature control and catalyst loading (5% Pd/C) in minimizing side reactions.

Intermediate Preparation: 2-(2-Methoxyphenoxy)Ethylamine

The synthesis of 2-(2-methoxyphenoxy)ethylamine, a key precursor, involves reacting 2-methoxyphenol with 1,2-dihaloethane (e.g., 1,2-dichloroethane) to form 1-halo-2-(2-methoxyphenoxy)ethane. Subsequent substitution with phthalimide under reflux conditions (180°C) yields a phthalimide-protected intermediate, which is hydrolyzed using potassium hydroxide to release the free amine. This step achieves an 84% recovery rate with water content <0.2%, ensuring suitability for downstream reactions.

Optimization of Reaction Conditions

Solvent Systems and Temperature

Optimal solvents vary by step:

  • Coupling reactions : Dioxane or dimethoxyethane at 70–75°C.

  • Deprotection : Benzene or toluene for azeotropic dehydration at 80–145°C.

  • Hydrogenation : Ethyl acetate with Pd/C at 60–70°C under 3.5–4.5 kg/cm² pressure.

Elevated temperatures in deprotection steps reduce reaction times but require careful moisture control to prevent hydrolysis.

Acid/Base Catalysis

  • Deprotection : Hydrochloric acid (1.2–2.0 molar equivalents) cleaves the benzyl group from intermediates, with reaction completion within 3 hours at room temperature.

  • Neutralization : Sodium hydroxide (2–5 equivalents) ensures free amine formation post-deprotection, critical for subsequent crystallization.

Purification and Analytical Validation

Azeotropic Dehydration

Azeotropic distillation with benzene removes residual water, achieving a dry toluene solution of the intermediate with 94% purity. This step is pivotal for avoiding side reactions in downstream steps.

Chromatographic Analysis

Reverse-phase HPLC with a mobile phase of acetonitrile/water/phosphoric acid (70:30:0.1 v/v) resolves the target compound from impurities, while MS-compatible methods substitute phosphoric acid with formic acid for ionization efficiency.

Comparative Efficiency of Methods

Method Starting Material Key Step Yield Purity
Epoxide coupling4-(Oxiranylmethoxy)-9H-carbazoleHydrogenation with Pd/C75%>99%
Phthalimide hydrolysis2-MethoxyphenolPhthalimide substitution84%99.7%
Benzyl deprotectionN-Benzyl intermediateAcid-catalyzed cleavage56%98.5%

The epoxide coupling route offers superior yield and purity, making it preferable for industrial-scale synthesis. In contrast, the phthalimide method excels in precursor preparation but requires stringent temperature control.

Challenges and Mitigation Strategies

Byproduct Formation

Side products such as azido alcohols or over-alkylated amines arise during epoxide ring-opening or phthalimide substitution. Mitigation includes:

  • Stoichiometric control : Limiting sodium azide to 1.1 equivalents reduces azide byproducts.

  • Catalyst recycling : Reusing Pd/C minimizes costs and waste.

Scalability Issues

Large-scale azeotropic dehydration risks solvent entrainment. Substituting benzene with less toxic toluene and optimizing distillation parameters (e.g., 10–18 hours at 80°C) address this .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients

N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is utilized in the production of Carvedilol, a medication used to treat high blood pressure and heart failure. The synthesis involves its reaction with 4-(2,3-epoxypropoxy)carbazole, which enhances the yield while minimizing impurities . The European Pharmacopeia has established strict limits on the presence of benzyl impurities in pharmaceutical formulations, making this compound's controlled use essential for compliance and safety .

1.2 Antimycobacterial Activity

Research has indicated potential antimycobacterial properties of derivatives related to this compound. Specifically, compounds synthesized from similar structures have shown efficacy against Mycobacterium tuberculosis, suggesting that this class of compounds could be further explored for therapeutic applications against tuberculosis .

Analytical Chemistry Applications

2.1 High-Performance Liquid Chromatography (HPLC)

This compound can be effectively analyzed using reverse-phase HPLC techniques. A study demonstrated that this compound could be separated on Newcrom R1 HPLC columns under simple conditions, utilizing a mobile phase comprising acetonitrile, water, and phosphoric acid . For mass spectrometry applications, phosphoric acid can be substituted with formic acid to ensure compatibility. This analytical method is scalable and applicable for isolating impurities during preparative separation processes.

Method Details
HPLC Type Reverse Phase (RP)
Mobile Phase Acetonitrile, Water, Phosphoric Acid (or Formic Acid)
Application Isolation of impurities; suitable for pharmacokinetics

Case Studies and Research Findings

3.1 Case Study: Synthesis Optimization for Carvedilol

A significant study focused on optimizing the synthesis of Carvedilol using this compound. The researchers highlighted the advantages of this method in reducing bis-impurity levels through careful reaction conditions and purification steps . The case study illustrated how modifying synthetic pathways can lead to improved yields and compliance with regulatory standards.

3.2 Evaluation of Antimycobacterial Properties

In another research effort, a series of compounds derived from N-benzylated phenolic structures were evaluated for their antimycobacterial activity against M. tuberculosis. The results indicated that while some derivatives exhibited promising activity, further studies are necessary to elucidate their mechanisms and optimize their efficacy .

Mechanism of Action

The mechanism of action of N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride
  • CAS No.: 120606-08-8
  • Molecular Formula: C₁₆H₂₀ClNO₂
  • Molecular Weight : 293.791 g/mol
  • LogP : 2.78 (moderate lipophilicity)

Structural Features :

  • A benzylamine core substituted with a 2-methoxyphenoxyethyl group.
  • The methoxy group at the ortho position on the phenoxy ring introduces steric hindrance and electron-donating effects, influencing solubility and reactivity.

Comparative Analysis with Structural Analogs

Substituent-Driven Reactivity and Bioactivity

The table below highlights key differences in substituents, molecular properties, and biological activities:

Compound Name (CAS No.) Molecular Formula Substituents/Modifications Molecular Weight LogP Key Properties/Applications References
N-Benzyl-2-(2-methoxyphenoxy)ethanamine HCl (120606-08-8) C₁₆H₂₀ClNO₂ 2-Methoxyphenoxyethyl group 293.79 2.78 HPLC analysis; potential CNS modulation
N-Benzyl-2-chloro-N-(2-chloroethyl)ethanamine HCl C₁₁H₁₄Cl₃N Dual chloro substituents 274.59 3.10 Higher reactivity (nucleophilic substitution)
(2-Fluoroethyl)(prop-2-yn-1-yl)amine HCl C₅H₉FClN Fluoroethyl + propargyl groups 153.58 1.20 Enhanced biological activity (alkyne-mediated interactions)
N-Benzyl-2-(4-(aryl)-1H-1,2,3-triazol-1-yl)ethanamine Varies Triazole ring ~300–350 2.5–3.5 Antioxidant properties
Tofenacin HCl (147-24-0) C₁₇H₂₂ClNO Benzhydryloxy group 291.82 3.50 Psychostimulant (dopaminergic/noradrenergic modulation)
2-(Benzyloxy)-1-ethanamine HCl (10578-75-3) C₉H₁₄ClNO Simple benzyloxy group 187.67 1.80 Intermediate in organic synthesis
2-(2-Benzyl-4-chlorophenoxy)-N,N-dimethylethanaminium chloride (60634-52-8) C₁₇H₂₀Cl₂NO Chlorophenoxy + quaternary ammonium 340.25 3.20 Surfactant or ion-pairing agent

Structural and Functional Insights

Electronic and Steric Effects: The 2-methoxyphenoxy group in the target compound provides electron-donating resonance effects, enhancing stability compared to chloro- or fluoro-substituted analogs . Steric hindrance from the ortho-methoxy group may reduce enzymatic degradation, extending half-life in biological systems.

Biological Activity: Unlike Tofenacin HCl, which targets neurotransmitter reuptake via its benzhydryloxy group , the target compound’s methoxyphenoxy moiety may favor interactions with serotonin or adrenergic receptors, though empirical data are lacking. The triazole-containing analog exhibits antioxidant activity due to radical scavenging by the heterocyclic ring , a feature absent in the target compound.

Analytical Utility :

  • The target compound’s polarity (LogP 2.78) allows effective separation on Newcrom R1 HPLC columns . In contrast, 2-(benzyloxy)-1-ethanamine HCl (LogP 1.80) elutes faster in reverse-phase systems due to lower hydrophobicity .

Biological Activity

N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride, also known as Carvedilol, is a compound with significant biological activity, particularly in cardiovascular pharmacology. This article explores its pharmacological properties, therapeutic applications, and research findings related to its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H20_{20}ClNO2_2
  • Molecular Weight : 293.79 g/mol
  • CAS Number : 120606-08-8

The compound features a benzyl group and a methoxyphenoxy moiety, contributing to its unique pharmacological profile. Its structural configuration allows for specific interactions with biological targets, enhancing its potential therapeutic applications.

This compound exhibits a dual mechanism of action:

  • Beta-Adrenergic Receptor Antagonism : It competitively binds to beta-adrenergic receptors, leading to decreased heart rate and contractility, which is beneficial in managing conditions like hypertension and heart failure.
  • Alpha-1 Adrenergic Receptor Blockade : The compound also blocks alpha-1 adrenergic receptors, causing vasodilation and further contributing to its blood pressure-lowering effects.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

  • Cardiovascular Diseases : It is extensively used in studies related to heart failure, hypertension, and coronary artery disease due to its ability to improve cardiac function and lower blood pressure.
  • Diabetic Complications : Research suggests potential benefits in managing diabetic nephropathy and retinopathy due to its antioxidant and anti-inflammatory properties.
  • Cancer Research : Emerging studies indicate that it may possess anti-tumor properties, prompting investigations into its role in cancer prevention and treatment.

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

  • Cardiovascular Effects :
    • A study demonstrated that Carvedilol significantly reduced systolic and diastolic blood pressure in hypertensive models.
    • Another investigation showed improvements in left ventricular function in heart failure patients treated with Carvedilol.
  • Diabetic Complications :
    • Research indicated that Carvedilol administration resulted in reduced markers of oxidative stress in diabetic rats, suggesting protective effects on renal function.
  • Antitumor Activity :
    • Preliminary findings suggested that Carvedilol might inhibit tumor growth in specific cancer cell lines, warranting further exploration of its mechanisms in oncological settings.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesUnique Aspects
N-Benzyl-2-(2-methoxyphenoxy)ethylamineC16_{16}H19_{19}NO2_2Lacks hydrochloride saltMore hydrophobic due to absence of Cl
SKF-106025C16_{16}H18_{18}ClNPotent dopamine receptor antagonistDifferent pharmacological targets
4-Methyl-N-benzyl-1-(4-fluorophenyl)-1H-pyrazoleC15_{15}H16_{16}F1_{1}NDistinct pyrazole structureDifferent mechanism of action

The comparison illustrates that this compound possesses unique functional groups that enhance its biological activity compared to structurally similar compounds.

Q & A

Q. How can environmental impact assessments be conducted for this compound?

  • Methodology : Perform OECD 301 biodegradation tests (aqueous solution, 28 days). Measure bioaccumulation potential via logP (HPLC-derived) and assess aquatic toxicity using Daphnia magna (EC₅₀, OECD 202) .

Q. What regulatory documentation is required for preclinical development?

  • Methodology : Compile data per FDA/EMA guidelines:
  • Safety : GLP-compliant genotoxicity (Ames test, OECD 471) and photostability (ICH Q1B).
  • Quality : Batch records, impurity profiles (ICH Q3A), and reference standard certification (USP/Ph. Eur.) .

Advanced Methodological Challenges

Q. How can enantiomer-specific pharmacological effects be investigated?

  • Methodology : Synthesize enantiomers via chiral resolution (e.g., diastereomeric salt formation). Compare pharmacokinetics (plasma t₁/₂, Cmax) in rodent models and receptor-binding affinities using SPR (Biacore) .

Q. What experimental designs evaluate synergistic effects with CNS-targeting adjuvants?

  • Methodology : Use isobolographic analysis in animal models (e.g., forced swim test for depression). Combine sub-therapeutic doses with SSRIs or SNRIs and measure behavioral endpoints (immobility time) .

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